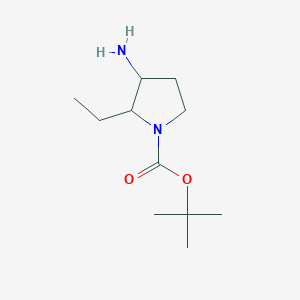

tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8(12)6-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPYKOTYYOFJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-amino-2-ethylpyrrolidine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the tert-butyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its pyrrolidine core is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with improved pharmacological properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and form interactions with key residues, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate with structurally related pyrrolidine and pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Variations in Pyrrolidine Derivatives

Key Compounds :

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Substituents : Iodo-methoxy-pyridinyloxy group at the 3-position.

- Key Difference : The pyridine ring introduces aromaticity and halogenated groups, which may enhance binding to metal ions or aromatic receptors .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Substituents : Fluoropyridinyl and hydroxymethyl groups.

- Key Difference : Fluorine increases electronegativity and metabolic stability, while the hydroxymethyl group adds polarity .

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate Substituents: Pyrazinylamino group at the 3-position.

Comparison Table :

| Compound Name | Substituent Features | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| This compound | Ethyl, amino, tert-butyl carbamate | ~242.3 (estimated) | Protease inhibitors, CNS agents |

| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Iodo-methoxy-pyridinyloxy | ~476.3 (estimated) | Radiolabeled probes, kinase inhibitors |

| (±)-trans-1-tert-Butyl 3-methyl pyrrolidine dicarboxylate | Fluoropyridinyl, hydroxymethyl | ~410.4 (estimated) | Antiviral agents, enzyme inhibitors |

| tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | Pyrazinylamino | 264.32 | Anticancer agents, nucleotide analogs |

Functional Group Impact on Properties

- Amino Group (Target Compound): Enhances solubility in polar solvents and enables crosslinking or conjugation reactions.

- Halogens (Iodo, Fluoro) : Improve binding specificity (e.g., iodine for radiopharmaceuticals) and metabolic resistance .

- Heteroaromatic Rings (Pyridine, Pyrazine) : Increase rigidity and electronic interactions, critical for target selectivity .

Biological Activity

Tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate is a chiral compound that belongs to the pyrrolidine class, characterized by its unique structural features, including a tert-butyl group and an amino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and its role as a precursor in pharmaceutical synthesis.

- Molecular Formula : C11H22N2O2

- Molecular Weight : Approximately 214.31 g/mol

- Structural Features : The presence of a pyrrolidine ring and a tert-butyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Notably, it has been shown to:

- Inhibit Acetylcholinesterase : This leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

- Modulate G-protein-coupled Receptors (GPCRs) : This interaction is significant for various cellular signaling pathways, potentially influencing mood and behavior.

Biological Activity Overview

The compound has demonstrated several key biological activities:

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. In vitro studies demonstrated that the compound could protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and IL-6 .

In Vivo Studies

In vivo studies have shown mixed results regarding the efficacy of this compound. For instance, while it demonstrated some protective effects in cell cultures, its performance in animal models was less pronounced compared to established treatments like galantamine, possibly due to bioavailability issues in the brain .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 3-amino-2-ethylpyrrolidine under basic conditions. This compound serves as a valuable building block in organic synthesis, paving the way for the development of more complex molecules with potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate, and how are intermediates characterized?

A common approach involves coupling reactions using mixed anhydrides or carbodiimide-based activators. For example, a similar pyrrolidine derivative was synthesized via activation of a carboxylic acid with isobutyl chloroformate and DIPEA in CHCl, followed by coupling with an amine nucleophile. Key intermediates were monitored via LC-MS, and final products were purified by flash chromatography (silica gel, gradient elution). Characterization includes H/C NMR, IR, HRMS, and melting point analysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and substituent positions, while IR confirms functional groups (e.g., carbonyl stretches from the tert-butyl carbamate). Purity is assessed via HPLC or TLC, and chiral centers may require optical rotation measurements (e.g., values) .

Q. What safety precautions are necessary during synthesis and handling?

Due to the compound’s reactive amino and carbamate groups, use non-sparking tools, grounded equipment, and inert atmospheres when handling moisture-sensitive intermediates. Follow GHS guidelines for storage (cool, ventilated areas) and disposal. Safety data sheets (SDS) for analogs recommend avoiding ignition sources and using personal protective equipment (PPE) like gloves and goggles .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Optimization involves screening coupling reagents (e.g., HATU vs. EDCI), solvents (polar aprotic vs. dichloromethane), and reaction temperatures. For example, a mixed anhydride method achieved 59% yield after optimizing stoichiometry (1:1.1 acid/activator ratio) and reaction time (2 hours for anhydride formation). Scale-up requires transitioning from batch to flow chemistry for exothermic steps and minimizing silica gel use via crystallization .

Q. What computational methods aid in predicting conformational stability or reactivity?

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies on analogs (e.g., 2-ethyl vs. 2-methyl pyrrolidine derivatives) reveal that alkyl chain length and stereochemistry influence bioavailability and target binding. For example, replacing ethyl with bulkier groups may enhance hydrophobic interactions but reduce solubility. Similarity metrics (e.g., Tanimoto coefficients >0.85) guide analog selection .

Q. What challenges arise in crystallographic characterization of this compound?

Small-molecule crystallography using SHELX software requires high-quality single crystals, often grown via vapor diffusion. Challenges include resolving disorder in the tert-butyl group or amino substituents. High-resolution data (e.g., ) are critical for accurate refinement. Twinning or low symmetry may necessitate synchrotron X-ray sources .

Q. How can NMR spectroscopy resolve dynamic processes in this molecule?

Variable-temperature NMR identifies conformational exchange. For example, axial-equatorial flipping of the pyrrolidine ring may show coalescence at specific temperatures. N-labeled analogs or NOESY experiments can map hydrogen-bonding networks and spatial proximity of substituents .

Q. What role does this compound play in medicinal chemistry pipelines?

As a carbamate-protected amine, it serves as a precursor for drug candidates targeting neurological or cardiovascular diseases. For instance, analogs of this scaffold have been investigated as calcium channel blockers. Biological testing involves in vitro assays (e.g., cell viability) and in vivo models (e.g., pharmacokinetic profiling in rodents) .

Methodological Notes

- Contradictions in Data : While multiple synthesis routes exist (e.g., mixed anhydride vs. carbodiimide activation), yield discrepancies often arise from solvent purity or reagent quality. Cross-validate results with orthogonal techniques (e.g., LC-MS vs. TLC) .

- Safety vs. Reactivity : Despite low acute toxicity (per analogs), prolonged exposure to intermediates may pose risks. Implement real-time monitoring (e.g., in-line IR) for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.